molecular formula C13H8F4 B1390671 2-(Difluorophenylmethyl)-1,4-difluorobenzene CAS No. 1138445-33-6

2-(Difluorophenylmethyl)-1,4-difluorobenzene

Cat. No.: B1390671
CAS No.: 1138445-33-6
M. Wt: 240.2 g/mol
InChI Key: FFWXLTKTKVPHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluorophenylmethyl)-1,4-difluorobenzene is an organic compound characterized by the presence of two difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluorophenylmethyl)-1,4-difluorobenzene typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a benzyl halide with a difluoromethylating agent under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where the benzyl halide reacts with a difluoromethylating reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of advanced catalysts and optimized reaction parameters can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluorophenylmethyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluorophenylmethyl)-1,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluorophenylmethyl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluorophenylmethyl)-1,4-difluorobenzene is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and potential for unique biological activities compared to similar compounds .

Properties

IUPAC Name

2-[difluoro(phenyl)methyl]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXLTKTKVPHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluorophenylmethyl)-1,4-difluorobenzene
Reactant of Route 2
2-(Difluorophenylmethyl)-1,4-difluorobenzene
Reactant of Route 3
2-(Difluorophenylmethyl)-1,4-difluorobenzene
Reactant of Route 4
2-(Difluorophenylmethyl)-1,4-difluorobenzene
Reactant of Route 5
2-(Difluorophenylmethyl)-1,4-difluorobenzene
Reactant of Route 6
2-(Difluorophenylmethyl)-1,4-difluorobenzene

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